
1-(2-(Azepan-1-yl)-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Azepan-1-yl)-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound that features a unique combination of azepane, triazole, and carboxylic acid functional groups
Métodos De Preparación
The synthesis of 1-(2-(Azepan-1-yl)-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the azepane ring: This can be achieved through the cyclization of appropriate linear precursors under acidic or basic conditions.
Introduction of the triazole ring:
Attachment of the carboxylic acid group: This can be done through various carboxylation reactions, such as the reaction of a suitable ester precursor with a strong base followed by acidification.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Análisis De Reacciones Químicas
1-(2-(Azepan-1-yl)-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.
Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2-(Azepan-1-yl)-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as enhanced mechanical strength or thermal stability.
Chemical Biology: It can be used as a probe to study biological processes, such as enzyme activity or protein-protein interactions.
Mecanismo De Acción
The mechanism of action of 1-(2-(Azepan-1-yl)-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary widely and are typically determined through detailed biochemical and pharmacological studies.
Comparación Con Compuestos Similares
1-(2-(Azepan-1-yl)-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylic acid can be compared with other similar compounds, such as:
1-(Azepan-1-yl)dodecan-1-one: This compound also contains an azepane ring but lacks the triazole and carboxylic acid groups, making it less versatile in terms of chemical reactivity and applications.
2-(Azepan-1-yl)acetonitrile: This compound features an azepane ring and a nitrile group, which can be used in different synthetic applications compared to the carboxylic acid group.
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical modifications and applications.
Propiedades
Fórmula molecular |
C11H16N4O3 |
|---|---|
Peso molecular |
252.27 g/mol |
Nombre IUPAC |
1-[2-(azepan-1-yl)-2-oxoethyl]triazole-4-carboxylic acid |
InChI |
InChI=1S/C11H16N4O3/c16-10(14-5-3-1-2-4-6-14)8-15-7-9(11(17)18)12-13-15/h7H,1-6,8H2,(H,17,18) |
Clave InChI |
WWNICFUHNLQGOS-UHFFFAOYSA-N |
SMILES canónico |
C1CCCN(CC1)C(=O)CN2C=C(N=N2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




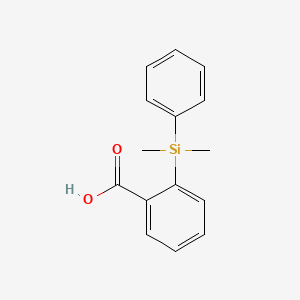

![tert-Butyl 3-formyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate](/img/structure/B11862137.png)
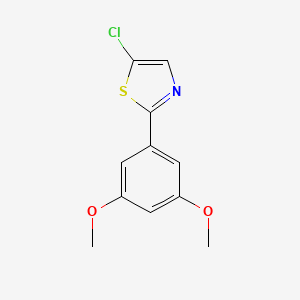
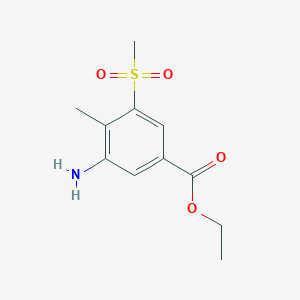

![4-[(3-Propylimidazol-4-yl)methylsulfanyl]aniline](/img/structure/B11862163.png)
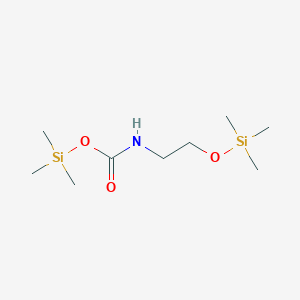
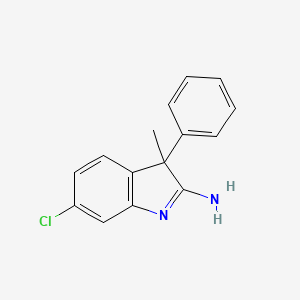
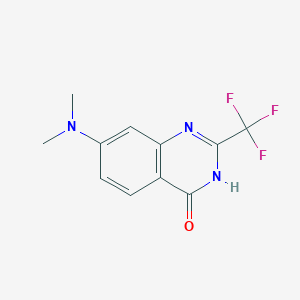
![1-(3-Propylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11862183.png)
![8-(Trifluoromethyl)isoxazolo[4,3-c]quinolin-3(1H)-one](/img/structure/B11862189.png)
